molecular formula C38H57N7O8 B3203927 Difelikefalin acetate CAS No. 1024829-44-4

Difelikefalin acetate

Cat. No. B3203927
M. Wt: 739.9 g/mol
InChI Key: MZWHRPKAHCWTOI-KGURMGBCSA-N
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Description

Difelikefalin acetate, also known as D-Phe-D-Phe-D-Leu-D-Lys-[γ-(4-N-piperidinyl)amino carboxylic acid] (as the acetate salt), is an analgesic opioid peptide . It acts as a peripherally specific, highly selective agonist of the κ-opioid receptor (KOR) . It is used for the treatment of moderate to severe itch . It is sold under the brand name Korsuva .


Synthesis Analysis

Difelikefalin is synthesized using piperidine amino acid as a raw material by chemical reaction . The specific synthesis steps involve coupling the piperidine amino acid to the fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions .


Molecular Structure Analysis

The molecular formula of Difelikefalin acetate is C36H53N7O6 . Its molar mass is 679.863 g·mol−1 . The IUPAC name is 4-amino-1-[(2R)-6-amino-2-[[ (2R)-2-[[ (2R)-2-[[ (2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid .


Physical And Chemical Properties Analysis

Difelikefalin acetate is a synthetic D-amino acid composition pentamer . It is a pure amorphous solid .

Safety And Hazards

Difelikefalin may cause some people to become dizzy, drowsy, or less alert than they are normally . It may also cause confusion, mental changes, or problems with walking, which may lead to falls . It is advised not to drive or do anything else that could be dangerous until you know how this medicine affects you .

properties

IUPAC Name

acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWHRPKAHCWTOI-KGURMGBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difelikefalin Acetate

CAS RN

1024829-44-4
Record name Difelikefalin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024829444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIFELIKEFALIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P70AR5BYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZM Lipman, G Yosipovitch - Expert opinion on pharmacotherapy, 2021 - Taylor & Francis
Introduction: Chronic kidney disease-associated pruritus (CKD-aP), or uremic pruritus, is a severely distressing condition that occurs in greater than 60% of patients undergoing dialysis. …
Number of citations: 28 www.tandfonline.com
ED Deeks - Drugs, 2021 - Springer
Difelikefalin (Korsuva ™ ) is a synthetic peptide agonist of the kappa opioid receptor being developed by Cara Therapeutics for the treatment of pruritus. In August 2021, intravenous …
Number of citations: 23 link.springer.com
A Rastogi, S Fishbane, E Lerma - Expert Review of Clinical …, 2023 - Taylor & Francis
… Difelikefalin acetate is a white to off-white powder with a molecular weight of 0.68kDa (… The chemical name of difelikefalin acetate is 4-amino-1-(D-phenylalanyl- D-phenylalanyl-D-…
Number of citations: 2 www.tandfonline.com
W Cabri, P Cantelmi, D Corbisiero, T Fantoni… - Frontiers in Molecular …, 2021 - frontiersin.org
… cure inflammation diseases is Difelikefalin acetate, a synthetic 5-… As such, Difelikefalin acetate is an agonist of κ-opioid … central nervous system), Difelikefalin acetate was designed as a …
Number of citations: 60 www.frontiersin.org
M Tadrous, P Graili, KN Hayes, HL Neville, J Houlihan… - canjhealthtechnol.ca
Background: Comprehensive data identifying trends in the pharmaceutical market are limited. Last year, our group presented the first forecast. We report the first annual update of …
Number of citations: 2 www.canjhealthtechnol.ca
SS Rathnam, T Deepak, BN Sahoo… - The Journal of …, 2023 - researchgate.net
Peptides and proteins have recently emerged as efficient therapeutic alternatives to conventional therapies. Although their advent a few decades back, extensive exploration of various …
Number of citations: 4 www.researchgate.net

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